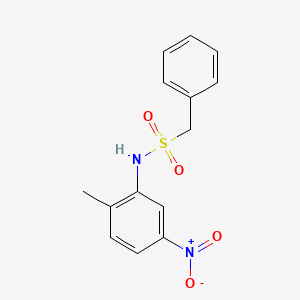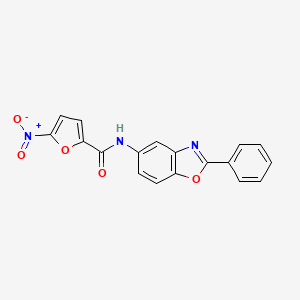
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as EPPTB, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the pathogenesis of obesity, type 2 diabetes, and other metabolic disorders.
作用机制
EPPTB acts as a competitive inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream targets of insulin signaling. This leads to the activation of the insulin receptor and its downstream signaling pathways, resulting in increased glucose uptake and metabolism in target tissues.
Biochemical and Physiological Effects
EPPTB has been shown to have a number of biochemical and physiological effects related to its inhibition of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. These include increased insulin sensitivity and glucose uptake, activation of the Akt and AMPK signaling pathways, inhibition of lipogenesis and gluconeogenesis, and modulation of inflammatory and oxidative stress pathways. EPPTB has also been shown to reduce body weight and adiposity in animal models of obesity and diabetes.
实验室实验的优点和局限性
EPPTB has several advantages as a tool compound for studying N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide and insulin signaling. It is highly potent and selective for N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, with no significant off-target effects reported to date. It is also stable and soluble in aqueous solutions, making it easy to handle and administer in vitro and in vivo experiments. However, EPPTB has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. It also has poor oral bioavailability, which may require the use of alternative administration routes such as intraperitoneal injection.
未来方向
For research on EPPTB and related compounds include the development of more potent and selective inhibitors of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, the identification of novel targets and pathways involved in insulin signaling and glucose homeostasis, and the testing of EPPTB in clinical trials as a potential therapeutic agent for metabolic disorders.
合成方法
The synthesis of EPPTB involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-ethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the introduction of the methylsulfonyl group and the glycinamide moiety. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
EPPTB has been extensively studied in vitro and in vivo as a tool compound to investigate the role of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and hepatocytes, as well as to improve glucose tolerance and reduce body weight and adiposity in animal models of obesity and diabetes. EPPTB has also been used to study the interaction of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide with other signaling molecules and to identify potential therapeutic targets for metabolic diseases.
属性
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-15-9-5-4-8-14(15)19(24(2,21)22)12-16(20)18-13-7-6-10-17-11-13/h4-11H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKISHGKWLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)


![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)
